K-13 (Ace inhib)

ACE enzymology inhibitor mechanism kinetics

K-13 (CAS 108890-90-0) is a naturally occurring macrocyclic tripeptide produced by Micromonospora halophytica subsp. exilisia, discovered and structurally characterized as a non-competitive inhibitor of angiotensin I-converting enzyme (ACE).

Molecular Formula C29H29N3O8
Molecular Weight 547.6 g/mol
CAS No. 108890-90-0
Cat. No. B1673204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameK-13 (Ace inhib)
CAS108890-90-0
SynonymsK-13 (Ace inhib);  K-13;  K 13;  K13; 
Molecular FormulaC29H29N3O8
Molecular Weight547.6 g/mol
Structural Identifiers
SMILESCC(=O)NC(=CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)CNC(=CC3=CC(=C(C=C3)O)O)C(=O)O
InChIInChI=1S/C29H29N3O8/c1-17(33)31-24(13-19-4-9-23(35)10-5-19)28(38)32-21(12-18-2-7-22(34)8-3-18)16-30-25(29(39)40)14-20-6-11-26(36)27(37)15-20/h2-11,13-15,21,30,34-37H,12,16H2,1H3,(H,31,33)(H,32,38)(H,39,40)/b24-13-,25-14+/t21-/m0/s1
InChIKeyHYTQWQKWYAFIQQ-BHXOFZDCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





K-13 (CAS 108890-90-0) Procurement Guide: Natural Cyclic Peptide ACE Inhibitor


K-13 (CAS 108890-90-0) is a naturally occurring macrocyclic tripeptide produced by Micromonospora halophytica subsp. exilisia, discovered and structurally characterized as a non-competitive inhibitor of angiotensin I-converting enzyme (ACE) [1]. The compound features a unique 17-membered macrocycle containing an endo biaryl ether bond and the non-proteinogenic amino acid isodityrosine, distinguishing it from conventional small-molecule ACE inhibitors [2]. Its molecular formula is C₂₉H₂₉N₃O₈, with a molecular weight of 547.56 g/mol [3]. K-13 is supplied as a research-use-only compound for in vitro and in vivo experimental applications [3].

Why K-13 Cannot Be Replaced by Generic ACE Inhibitors: Mechanism-Driven Differentiation


K-13 cannot be substituted with conventional ACE inhibitors such as captopril or lisinopril due to its fundamentally distinct non-competitive inhibition mechanism. Unlike clinically used ACE inhibitors, which act as competitive inhibitors by binding to the active site zinc atom, K-13 exhibits non-competitive kinetics, with an inhibition constant (Ki) of 0.349 µM measured using hippuryl-L-histidyl-L-leucine as substrate [1]. This distinct mechanism dictates that K-13's inhibitory effect is not overcome by increasing substrate concentration, making it uniquely suited for experimental contexts where substrate levels may vary or where competitive inhibitors yield confounding results. Furthermore, K-13 demonstrates exceptional target selectivity, showing negligible inhibition of carboxypeptidase A, trypsin, α-chymotrypsin, leucine aminopeptidase, and aminopeptidase B even at 61 µM—a concentration 175-fold higher than its Ki for ACE [1]. This selectivity profile is not shared by all ACE inhibitors and is critical for studies requiring clean, ACE-specific pharmacological interrogation without off-target protease interference.

Quantitative Differentiation Evidence: K-13 vs. Alternative ACE Inhibitors


Non-Competitive Inhibition Mechanism: Differentiation from Clinical ACE Inhibitors

K-13 inhibits ACE through a non-competitive mechanism (Ki = 0.349 µM), whereas standard clinical ACE inhibitors such as captopril act via competitive inhibition [1]. This distinction is critical for experimental design, as non-competitive inhibition is independent of substrate concentration, while competitive inhibition can be overcome by elevated substrate levels [2].

ACE enzymology inhibitor mechanism kinetics

Protease Selectivity Profile: >175-Fold Margin Over Off-Target Enzymes

K-13 exhibits minimal cross-reactivity against a panel of five serine proteases and metalloproteases at 61 µM, a concentration 175-fold higher than its ACE Ki of 0.349 µM [1]. This selectivity exceeds that of many commercial ACE inhibitor tool compounds, which often retain measurable activity against carboxypeptidase A or other related proteases [2].

target selectivity off-target screening protease profiling

In Vivo Efficacy: Angiotensin I Pressor Response Attenuation

Intravenous administration of K-13 to rats inhibited the pressor response to angiotensin I challenge, confirming its functional activity in vivo [1]. While many ACE inhibitors demonstrate in vivo activity, K-13 provides a non-competitive pharmacological profile in animal models, which may yield distinct dose-response characteristics compared to competitive inhibitors such as enalaprilat [2].

in vivo pharmacology blood pressure pressor response

Recommended Research and Industrial Applications for K-13 Procurement


Mechanistic Studies of ACE Kinetics and Inhibitor Binding Modes

K-13 is uniquely suited for enzymology studies requiring a non-competitive ACE inhibitor. Its Ki of 0.349 µM and well-characterized non-competitive mechanism [1] enable researchers to dissect allosteric regulation of ACE or to calibrate kinetic assays where substrate concentration independence is essential. This application is particularly valuable for laboratories investigating ACE structure-function relationships or screening for novel allosteric modulators.

Selective Pharmacological Dissection of ACE-Mediated Pathways in Complex Biological Systems

The >175-fold selectivity margin of K-13 over carboxypeptidase A, trypsin, α-chymotrypsin, leucine aminopeptidase, and aminopeptidase B [1] makes it the preferred reagent for experiments requiring clean ACE inhibition without confounding off-target protease effects. Applications include cell-based assays examining angiotensin II-dependent signaling, tissue explant studies of local renin-angiotensin systems, and ex vivo vascular reactivity experiments where protease-mediated artifacts must be minimized.

In Vivo Pharmacological Tool for Non-Competitive ACE Inhibition in Rodent Models

Investigators studying the physiological consequences of non-competitive versus competitive ACE inhibition in vivo should select K-13 based on its demonstrated ability to attenuate angiotensin I-induced pressor responses in rats [1]. This application is relevant for cardiovascular and renal physiology studies where distinct mechanistic pharmacology may reveal differential effects on blood pressure regulation, bradykinin metabolism, or angiotensin-(1-7) generation that are not observed with conventional competitive ACE inhibitors.

Synthetic Methodology Development and Macrocycle Chemistry

K-13 serves as a benchmark target for developing novel macrocyclization methodologies. Its 17-membered macrocycle with an endo biaryl ether bond has been synthesized via multiple distinct strategies, including cycloetherification yielding quantitative conversion [2], Pd-catalyzed Negishi macrocyclization , and ruthenium-mediated arene activation [3]. Researchers optimizing new macrocyclization reactions, biaryl ether formation methods, or peptide cyclization strategies can use K-13 as a structurally defined, literature-validated target for comparative yield and step-count evaluation.

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